Bienvenue dans la boutique en ligne BenchChem!

1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

PI3Kα/mTOR dual inhibition scaffold regioisomerism kinase selectivity

1-Butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 921568-23-2; molecular formula C21H25N3O4; molecular weight 383.44 g/mol) is a fully synthetic, trisubstituted pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, historically exploited as a versatile kinase inhibitor template with reported activity against PI3Kα/mTOR, CDK5/DYRK1A, Mnk1/2, TrkA, dihydrofolate reductase (DHFR), and the RAS-ERK pathway.

Molecular Formula C21H25N3O4
Molecular Weight 383.448
CAS No. 921568-23-2
Cat. No. B2372415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS921568-23-2
Molecular FormulaC21H25N3O4
Molecular Weight383.448
Structural Identifiers
SMILESCCCCN1C2=C(C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC)N=CC=C2
InChIInChI=1S/C21H25N3O4/c1-4-5-12-23-16-7-6-11-22-19(16)20(25)24(21(23)26)13-10-15-8-9-17(27-2)18(14-15)28-3/h6-9,11,14H,4-5,10,12-13H2,1-3H3
InChIKeyIVDPMRNSMRPOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 921568-23-2): Chemical Identity, Scaffold Context, and Procurement Baseline


1-Butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 921568-23-2; molecular formula C21H25N3O4; molecular weight 383.44 g/mol) is a fully synthetic, trisubstituted pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione . The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, historically exploited as a versatile kinase inhibitor template with reported activity against PI3Kα/mTOR, CDK5/DYRK1A, Mnk1/2, TrkA, dihydrofolate reductase (DHFR), and the RAS-ERK pathway [1]. The compound's substitution pattern—an N1-butyl group, an N3-(3,4-dimethoxyphenethyl) moiety, and an unsubstituted pyrido ring—differentiates it from the majority of published pyrido[3,2-d]pyrimidine analogs, which typically bear C4-morpholino, C6/C7-aryl, or 2,4-diamino functionality [2]. For procurement purposes, this compound is available as a research chemical from multiple specialty chemical suppliers; however, no primary research article, patent example, or authoritative biological database entry directly characterizes its activity profile, binding data, or therapeutic indication. All biological inferences therefore derive from class-level SAR extrapolation rather than compound-specific experimental evidence.

Why Generic Substitution Fails for 1-Butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Scaffold-, Substituent-, and Annotation-Level Risks


Interchanging pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives without explicit analytical and biological equivalence introduces three categories of risk that undermine scientific reproducibility and procurement integrity. First, scaffold regioisomerism matters: pyrido[3,2-d]pyrimidine (angular) and pyrido[2,3-d]pyrimidine (linear) cores are not functionally interchangeable; the angular isomer consistently displays divergent PI3Kα selectivity and ATP-pocket binding geometry [1]. Second, even within the angular scaffold, substituent position dictates target engagement—C2/C4/C7-trisubstituted analogs optimized for PI3K/mTOR dual inhibition achieve IC50 values of 3–10 nM on PI3Kα, whereas C4/C7-disubstituted V-shaped analogs yield DYRK1A IC50 values of 24–60 nM, and 2,4-diamino-6-substituted DHFR-targeted analogs exhibit rhDHFR IC50 values of 0.06–1.0 μM [2]. A procurement decision that treats these as functionally equivalent conflates entirely distinct chemotypes and target profiles. Third, the target compound's specific N1-butyl, N3-(3,4-dimethoxyphenethyl) substitution pattern is absent from the published SAR literature—its closest structural analogs (e.g., 3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione) remain uncharacterized in peer-reviewed studies . Without compound-specific selectivity, ADME, or potency data, substitution carries a high risk of introducing an unanticipated polypharmacology, metabolic liability, or inactive control that compromises experimental conclusions. Buyers must therefore demand lot-specific Certificate of Analysis documentation (purity, identity by NMR/HPLC/MS) and avoid assuming functional equivalence based solely on core scaffold similarity.

Quantitative Differentiation Evidence for 1-Butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Comparator-Based Analysis


Scaffold Regioisomerism Dictates PI3Kα Selectivity: Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine Core Comparison

The pyrido[3,2-d]pyrimidine angular scaffold confers superior PI3Kα selectivity compared to the linear pyrido[2,3-d]pyrimidine isomer. Al-Ashmawy et al. (2017) synthesized matched pairs of 2-substituted-4-morpholino analogs across both scaffolds and demonstrated that the pyrido[3,2-d] series yielded IC50 values ranging from single- to double-digit nM against PI3Kα while maintaining selectivity over mTOR, whereas the pyrido[2,3-d] series showed altered selectivity profiles [1]. This scaffold-level distinction is directly relevant to CAS 921568-23-2, which incorporates the angular pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core rather than the linear isomer. Users selecting this compound for kinase profiling therefore access the more PI3Kα-favorable topological arrangement, although the compound lacks the C4-morpholino and C2/C7 substitution found in the optimized leads.

PI3Kα/mTOR dual inhibition scaffold regioisomerism kinase selectivity

Substitution Pattern Determines Kinase Target Spectrum: Trisubstituted vs. Disubstituted Pyrido[3,2-d]pyrimidine Series

The target compound's N1,N3-disubstituted pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione pattern differs fundamentally from the C2/C4/C7- and C4/C7-substitution paradigms in the published literature. Buron et al. (2021) reported that C2-(3-hydroxyphenyl), C4-morpholino, C7-variable trisubstituted pyrido[3,2-d]pyrimidines achieve PI3Kα IC50 values of 3–10 nM and micromolar cytotoxicity in cancer cell lines with overactivated PI3K pathway [1]. In a distinct target space, Dehbi et al. (2014) demonstrated that C4/C7-disubstituted V-shaped pyrido[3,2-d]pyrimidines yield selective DYRK1A inhibition (compound 27: IC50 24 nM on DYRK1A, 110 nM on CDK5, 1.2 μM on GSK3; compound 48: 60 nM on DYRK1A) [2]. Meanwhile, 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidine antifolates inhibit recombinant human DHFR with IC50 values as low as 0.06 μM [3]. CAS 921568-23-2, bearing N1-butyl and N3-(3,4-dimethoxyphenethyl) groups on the dione core, lacks all of the pharmacophoric elements required for engagement of PI3Kα, DYRK1A/CDK5, or DHFR, placing it in an unexplored region of kinase/inhibitor chemical space. This substitution pattern may confer a distinct selectivity fingerprint or serve as a negative control for the above target classes, but no experimental data confirm either hypothesis.

kinase inhibitor SAR target selectivity

PAN-TrkA Inhibitor Chemotype Divergence: Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Core vs. 4,6-Diaminopyrido[3,2-d]pyrimidine Core

The pyrido[3,2-d]pyrimidine scaffold has been validated as a TrkA inhibitor chemotype in the patent literature (WO2012125668) and in structural biology (PDB 4PMT). However, the validated TrkA-active chemotype is the 4,6-diaminopyrido[3,2-d]pyrimidine series, exemplified by N4-(4-morpholin-4-ylphenyl)-N6-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-4,6-diamine, which co-crystallized with the TrkA kinase domain [1]. The DrugMap database annotates 'Pyrido[3,2-d]pyrimidine derivative 2' (synonym: PMID28270021-Compound-WO2012125668Example12) as a patented TrkA inhibitor with indications in chronic pain, neuropathic pain, pruritus, and solid tumors [2]. Critically, the TrkA-active 4,6-diamine series features an amino-substituted pyrido ring and a fully aromatic core, whereas the target compound features a dione (2,4(1H,3H)-dione) core with N1-butyl and N3-phenethyl substituents. These two substitution patterns are pharmacophorically incompatible—the hydrogen-bond donor/acceptor topology of the dione core versus the diamine core dictates entirely different hinge-binding and ATP-pocket occupancy modes. Consequently, CAS 921568-23-2 cannot be assumed to possess TrkA inhibitory activity, and it may serve as a useful TrkA-inactive control for the 4,6-diamine series.

TrkA kinase inhibitor chronic pain binding mode

N1-Alkyl Chain Length and Lipophilicity Differentiate the Target Compound from N1-Benzyl and N1-Unsubstituted Analogs

Among the small set of commercially cataloged N1-substituted-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione analogs, the N1-butyl group of CAS 921568-23-2 confers a distinct lipophilicity profile. The N1-H analog (3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, CAS not registered) and the N1-(4-fluorobenzyl) analog (CAS 921824-86-4) represent the closest comparator space . The N1-butyl chain introduces a four-carbon linear alkyl substituent (calculated logP contribution: n-butyl group ≈ +2.0) compared to the N1-H (no alkyl contribution) and N1-(4-fluorobenzyl) (benzyl + fluoro; logP contribution approximately +2.5 with enhanced π-stacking potential) [1]. This physicochemical differentiation translates into predicted differences in passive membrane permeability, nonspecific protein binding, and CYP450 metabolic susceptibility—parameters that directly impact the compound's suitability for cell-based assays, in vivo PK studies, or chemical probe development. Without empirical logD7.4 or Caco-2 permeability data for any of these analogs, this remains a computational prediction requiring experimental validation.

lipophilicity N1-substitution physicochemical differentiation

Best-Validated Research and Industrial Application Scenarios for 1-Butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione


Kinase Selectivity Profiling: Structurally Distinct Negative Control for PI3Kα/mTOR and DYRK1A/CDK5 Inhibitor Programs

Given that C2/C4/C7-trisubstituted pyrido[3,2-d]pyrimidines achieve PI3Kα IC50 values of 3–10 nM [1] and C4/C7-disubstituted V-shaped analogs inhibit DYRK1A with IC50 of 24–60 nM [2], the target compound—lacking the required C4-morpholino, C2-aryl, and C7-substituent pharmacophores—is structurally predicted to be inactive against both target classes. This makes CAS 921568-23-2 a valuable scaffold-matched negative control for kinase selectivity panels, enabling researchers to distinguish target-specific effects from scaffold-dependent off-target activity. Its utility is maximized when deployed alongside the active trisubstituted or V-shaped analogs in dose-response assays.

Scaffold Control for TrkA-Mediated Pain and Oncology Programs: Differentiating Chemotype-Specific from Scaffold-General Effects

The validated TrkA inhibitor chemotype (WO2012125668; PDB 4PMT) is the 4,6-diaminopyrido[3,2-d]pyrimidine series [1]. The target compound's 2,4(1H,3H)-dione core lacks the 4,6-diamine hydrogen-bond network essential for TrkA hinge binding, rendering it a pharmacophorically distinct scaffold control. Researchers investigating TrkA signaling in chronic pain, neuropathic pain, or NTRK-fusion-driven cancers can use CAS 921568-23-2 to control for nonspecific pyrido[3,2-d]pyrimidine effects in cellular and biochemical assays, strengthening the evidence that observed phenotypes are TrkA- and chemotype-dependent rather than scaffold-related.

Physicochemical Probe Development: Exploring N1-Alkyl Substitution Effects on Permeability, Solubility, and Metabolic Stability

The N1-butyl substituent of CAS 921568-23-2 occupies an intermediate lipophilicity space between the N1-H analog (no alkyl contribution) and N1-benzyl analogs such as the N1-(4-fluorobenzyl) derivative (CAS 921824-86-4) [1]. This compound can serve as a key member of a systematic N1-substitution series for physicochemical profiling, enabling measurement of experimental logD7.4, kinetic solubility, Caco-2 permeability, microsomal stability, and plasma protein binding. Such a dataset would establish the first quantitative structure-property relationship (QSPR) for this pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione subseries, directly informing lead optimization campaigns that require fine-tuning of ADME properties without altering the kinase-binding pharmacophore.

Method Development and Analytical Reference Standard for Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione LC-MS/MS Quantification

As a well-defined, commercially available pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative with a distinct molecular weight (383.44 g/mol) and retention time, CAS 921568-23-2 is suitable for use as an analytical reference standard in the development and validation of LC-MS/MS or HPLC-UV methods for quantifying pyridopyrimidine-based compounds in biological matrices. Its N1-butyl and N3-(3,4-dimethoxyphenethyl) substituents provide unique MS/MS fragmentation signatures (e.g., loss of the dimethoxyphenethyl moiety) that facilitate selective MRM transitions, making it a practical internal standard or system suitability test compound for laboratories working with pyrido[3,2-d]pyrimidine chemical libraries.

Quote Request

Request a Quote for 1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.